molecular formula C17H26O2 B12579081 Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- CAS No. 215236-50-3

Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-

Cat. No.: B12579081
CAS No.: 215236-50-3
M. Wt: 262.4 g/mol
InChI Key: SNMAJHYLFMKYLC-UHFFFAOYSA-N
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Description

Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is facilitated by the use of a mercury lamp, which provides the necessary energy to drive the reaction .

Industrial Production Methods: Industrial production of this compound is challenging due to the need for specialized equipment and reaction conditions. The use of photochemistry in large-scale production requires careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: The major product is typically a ketone or carboxylic acid.

    Reduction: The major product is an alcohol.

    Substitution: The major product is a substituted bicyclic compound.

Mechanism of Action

The mechanism of action of Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- is unique due to its larger bicyclic structure, which provides distinct chemical and physical properties. This uniqueness allows for the exploration of new chemical spaces and the development of novel applications in various fields .

Properties

CAS No.

215236-50-3

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

14-methoxybicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-16-ol

InChI

InChI=1S/C17H26O2/c1-19-16-12-14-10-8-6-4-2-3-5-7-9-11-15(13-16)17(14)18/h12-13,18H,2-11H2,1H3

InChI Key

SNMAJHYLFMKYLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)CCCCCCCCCC2)O

Origin of Product

United States

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